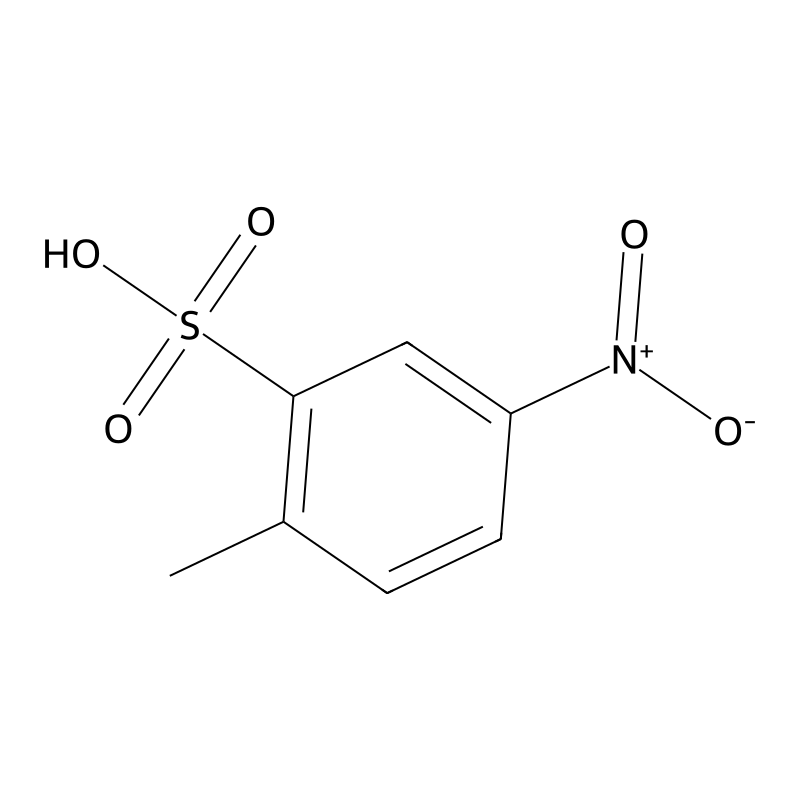

2-Methyl-5-nitrobenzenesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

VERY SOL IN WATER, ALCOHOL, ETHER, CHLOROFORM

Synonyms

Canonical SMILES

2-Methyl-5-nitrobenzenesulfonic acid (CAS 121-03-9), commonly referred to in industry as 4-nitrotoluene-2-sulfonic acid (4-NTSA), is a highly functionalized aromatic intermediate characterized by its para-nitro and ortho-sulfonic acid groups relative to the methyl moiety. Procured primarily as a yellow crystalline powder or aqueous solution, it exhibits excellent solubility in water (up to 667 g/L at 23°C) and polar organic solvents . In industrial procurement, 4-NTSA is the critical, non-substitutable precursor for the synthesis of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS acid) and its reduced derivative, DSD acid [1]. These downstream stilbene derivatives form the structural backbone of the global optical brightening agent (OBA) and fluorescent whitening agent (FWA) markets, making the purity and availability of 4-NTSA a major driver in textile and paper chemical supply chains.

Substituting 4-NTSA with its unsulfonated precursor, 4-nitrotoluene, shifts the burden of hazardous chemical processing onto the buyer, requiring the use of 25% oleum (fuming sulfuric acid) at elevated temperatures (60–90°C) and generating highly corrosive waste streams alongside unwanted sulfone byproducts[1]. Conversely, attempting to substitute 4-NTSA with a non-nitrated analog, such as 2-methylbenzenesulfonic acid, fundamentally fails in application; the nitro group is chemically mandatory to activate the methyl group for the base-catalyzed oxidative coupling that forms the conjugated stilbene double bond [2]. Without this specific substitution pattern, the subsequent formation of DNS acid is impossible, completely preventing the production of functional fluorescent whitening agents.

Elimination of Hazardous Sulfonation Overhead

Procuring 4-NTSA directly bypasses the need for in-house sulfonation of 4-nitrotoluene. Industrial sulfonation of 4-nitrotoluene requires 25% oleum and leaves a reaction mass containing approximately 16% residual sulfuric acid and up to 0.73% of 2,2'-dimethyl-5,5'-dinitrodiphenylsulfone byproducts [1]. By purchasing the pre-sulfonated 4-NTSA, buyers eliminate 100% of oleum handling, associated highly corrosive waste streams, and the massive capital expenditure required for cascade sulfonation reactors[2].

| Evidence Dimension | Hazardous Reagent Requirement and Waste Generation |

| Target Compound Data | 4-NTSA (0% oleum required, 0% sulfonation waste generated by buyer) |

| Comparator Or Baseline | 4-Nitrotoluene (Requires 25% oleum; generates ~16% residual sulfuric acid waste) |

| Quantified Difference | 100% elimination of in-house oleum handling and sulfonation waste |

| Conditions | Industrial cascade sulfonation vs. direct precursor procurement |

Direct procurement of 4-NTSA removes the severe regulatory, safety, and capital burdens associated with handling fuming sulfuric acid.

Essential Reactivity for Stilbene Core Formation

The structural composition of 4-NTSA is uniquely suited for the synthesis of fluorescent brighteners due to the activating effect of the para-nitro group. Under alkaline oxidation conditions (e.g., using air/O2 in DMSO or aqueous sodium hypochlorite), 4-NTSA undergoes oxidative coupling to yield >90% 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS acid) [1]. In contrast, a generic in-class substitute like 2-methylbenzenesulfonic acid yields 0% stilbene, as it lacks the electron-withdrawing nitro group necessary to increase the acidity of the methyl protons for base-catalyzed condensation [2].

| Evidence Dimension | Stilbene Coupling Yield |

| Target Compound Data | 4-NTSA (>90% yield of DNS acid via oxidative coupling) |

| Comparator Or Baseline | 2-Methylbenzenesulfonic acid (0% yield; incapable of coupling) |

| Quantified Difference | Absolute requirement for stilbene formation (>90% vs 0%) |

| Conditions | Alkaline oxidative condensation (e.g., NaOH/O2 or NaOCl) |

The specific para-nitro substitution is non-negotiable for buyers intending to manufacture stilbene-based optical brightening agents.

Aqueous Solubility for Homogeneous Processing

The presence of the sulfonic acid group drastically alters the physical properties of the molecule compared to its unsulfonated baseline. 4-NTSA exhibits a high water solubility of approximately 667 g/L at 23°C . Its precursor, 4-nitrotoluene, is practically insoluble in water, with a solubility of only 0.4 g/L (0.04%) at 20°C[1]. This ~1600-fold increase in aqueous solubility allows 4-NTSA to be processed homogeneously in aqueous alkaline media during the critical oxidation step, avoiding the need for massive volumes of volatile organic solvents.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 4-NTSA (~667 g/L at 23°C) |

| Comparator Or Baseline | 4-Nitrotoluene (~0.4 g/L at 20°C) |

| Quantified Difference | ~1600-fold higher aqueous solubility |

| Conditions | Aqueous solution at ambient temperature (20-23°C) |

High aqueous solubility enables efficient, solvent-free or low-solvent oxidative coupling, reducing environmental impact and solvent recovery costs.

Industrial Synthesis of DSD Acid for Optical Brighteners

4-NTSA is the mandatory starting material for producing 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid). Its high solubility and specific reactivity allow for efficient oxidative coupling to DNS acid, followed by reduction, to supply the paper and textile industries with high-performance fluorescent whitening agents [1].

Production of Direct Azo Dyes

The compound is utilized in the synthesis of commercially important dyes, such as Direct Yellow 11 and Direct Orange 40. The sulfonic acid group ensures the final dye molecules have strong water solubility and high affinity for cellulosic fibers[2].

Advanced Polymeric Brighteners and Resins

Beyond small molecules, 4-NTSA serves as a functional building block in materials science, where its sulfonic acid moiety is leveraged to create ion-exchange resins or specialized water-soluble polymers with inherent UV-absorbing or fluorescent properties .

Color/Form

XLogP3

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 225 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 223 of 225 companies with hazard statement code(s):;

H302 (82.51%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (16.59%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (83.41%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (82.51%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (82.96%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Benzenesulfonic acid, 2-methyl-5-nitro-: ACTIVE

Dates

Concentrating versus non-concentrating reactors for solar photocatalytic degradation of p-nitrotoluene-o-sulfonic acid

S Parra, S Malato, J Blanco, P Péringer, C PulgariPMID: 11695462 DOI:

Abstract

The photocatalytic oxidation of the non-biodegradable p-nitrotoluene-o-sulfonic acid (p-NTS) in homogeneous (photo-Fenton reactions) and heterogeneous (with TiO2) solutions has been studied at a pilot-scale under solar irradiation at the Plataforma Solar de Almeria (PSA). In this study two different reactors were tested: a medium concentrating radiation system (Heliomans, HM) and a non-concentrating radiation system (CPC). Their advantages and disadvantages for p-NTS degradation have been compared and discussed. The degradation rates obtained in the CPC collector are around three times more efficient than in the HM collectors. However, in both systems, 100% of the initial concentration of p-NTS was removed. Kinetic experiments were performed in both systems using TiO2 suspensions. During the photodegradation, the disappearance of p-NTS was followed by HPLC, the mineralization of the solution by the TOC technique, the evolution of NO3-, NO2-, and SO4(2-) concentration by ionic chromatography, the toxicity by the standard Microtox test, and the biodegradability by BOD5 and COD measurements. The obtained results demonstrated the utility of the heterogeneous catalysis (using TiO2 as catalyst) as a pretreatment method that can be followed by a biological process.Two novel multi-functional magnetic adsorbents for effective removal of hydrophilic and hydrophobic nitroaromatic compounds

Wei Wang, Yan Ma, Aimin Li, Qing Zhou, Weiwei Zhou, Jing JinPMID: 25867588 DOI: 10.1016/j.jhazmat.2015.04.005